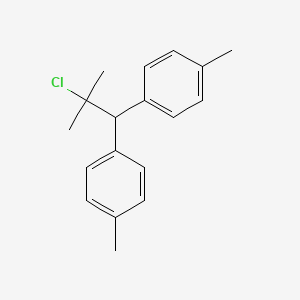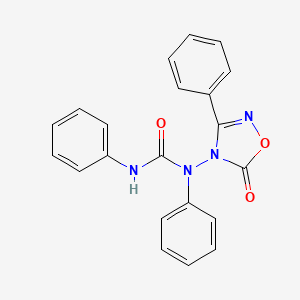
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N'-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the oxadiazole ring, followed by the introduction of the urea moiety through a reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Applications De Recherche Scientifique
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-dimethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylthiourea
Uniqueness
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is unique due to its specific substitution pattern and the presence of both oxadiazole and urea moieties. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63592-43-8 |
|---|---|
Formule moléculaire |
C21H16N4O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-(5-oxo-3-phenyl-1,2,4-oxadiazol-4-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C21H16N4O3/c26-20(22-17-12-6-2-7-13-17)24(18-14-8-3-9-15-18)25-19(23-28-21(25)27)16-10-4-1-5-11-16/h1-15H,(H,22,26) |
Clé InChI |
HWOLQOHTFBWNJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)N2N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
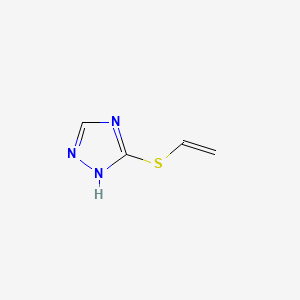

![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)

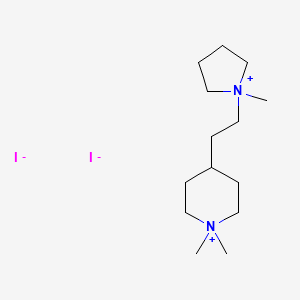

![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
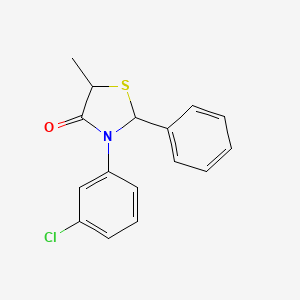
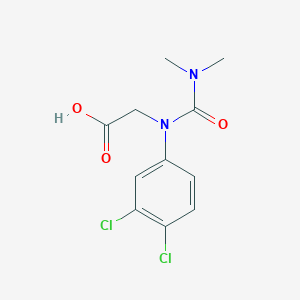
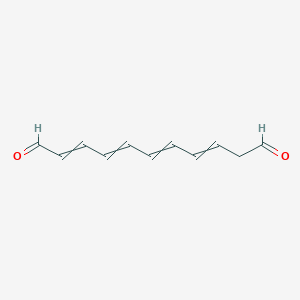
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
